![molecular formula C35H46N6O8 B095887 Butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalaninamide CAS No. 17554-05-1](/img/structure/B95887.png)
Butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalaninamide
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Overview
Description
Butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalaninamide, commonly known as Boc-Trp-Leu-Asp-Phe-NH2, is a synthetic peptide that has gained attention in the field of biochemistry and pharmacology due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of Boc-Trp-Leu-Asp-Phe-NH2 depends on its specific application. In general, it can act as a substrate for enzymes or interact with other molecules through its amino acid side chains. The tryptophan and phenylalanine residues, for example, can participate in hydrophobic interactions, while the aspartic acid residue can form salt bridges with positively charged residues.
Biochemical And Physiological Effects
Boc-Trp-Leu-Asp-Phe-NH2 has been shown to have various biochemical and physiological effects, depending on the specific context in which it is used. It can, for example, inhibit the activity of proteases and peptidases, modulate the activity of receptors and ion channels, and affect the folding and stability of proteins. It has also been used as a tool for investigating the transport and metabolism of peptides in cells and tissues.
Advantages And Limitations For Lab Experiments
One advantage of using Boc-Trp-Leu-Asp-Phe-NH2 in lab experiments is its synthetic nature, which allows for precise control over its composition and structure. It is also relatively stable and can be easily modified with different chemical groups. However, its use can be limited by its cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
For the use of Boc-Trp-Leu-Asp-Phe-NH2 in scientific research include its application in the development of new drugs and therapies, as well as its use as a tool for investigating the structure and function of proteins and peptides. It may also be used in the development of new analytical techniques for studying biological molecules and their interactions.
In conclusion, Boc-Trp-Leu-Asp-Phe-NH2 is a synthetic peptide that has potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in the field of biochemistry and pharmacology.
Synthesis Methods
The synthesis of Boc-Trp-Leu-Asp-Phe-NH2 involves the solid-phase peptide synthesis method. This process involves the sequential addition of protected amino acids to a solid support, followed by their deprotection to yield the desired peptide. In the case of Boc-Trp-Leu-Asp-Phe-NH2, the Boc group is used as the protecting group for the N-terminal amino group, while the side chains of the other amino acids are protected with suitable protecting groups. The final product is obtained by cleaving the peptide from the solid support and deprotecting the side chains.
Scientific Research Applications
Boc-Trp-Leu-Asp-Phe-NH2 has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and receptor-ligand interactions. It has also been used as a substrate for proteases and peptidases, as well as a model peptide for investigating the folding and stability of proteins.
properties
CAS RN |
17554-05-1 |
---|---|
Product Name |
Butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalaninamide |
Molecular Formula |
C35H46N6O8 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-(butoxycarbonylamino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H46N6O8/c1-4-5-15-49-35(48)41-34(47)28(17-22-11-7-6-8-12-22)39-33(46)29(19-30(42)43)40-32(45)27(16-21(2)3)38-31(44)25(36)18-23-20-37-26-14-10-9-13-24(23)26/h6-14,20-21,25,27-29,37H,4-5,15-19,36H2,1-3H3,(H,38,44)(H,39,46)(H,40,45)(H,42,43)(H,41,47,48)/t25-,27-,28-,29-/m0/s1 |
InChI Key |
VNEOHNUYPRAJMX-AMEOFWRWSA-N |
Isomeric SMILES |
CCCCOC(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
SMILES |
CCCCOC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CCCCOC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Other CAS RN |
17554-05-1 |
sequence |
WLDF |
synonyms |
Boc-Leu-(31)-CCK4 BOC-Trp-Leu-Asp-Phe-NH2 BTLASP-NH2 butyloxycarbonyl-tryptophyl-leucyl-aspartyl-phenylalaninamide cholecystokinin (4), butyloxycarbonyl-Leu(31)- |
Origin of Product |
United States |
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